(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone
Description
Properties
IUPAC Name |
(4-pyrazin-2-yloxypiperidin-1-yl)-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-15(13-3-1-2-6-17-13)19-9-4-12(5-10-19)21-14-11-16-7-8-18-14/h1-3,6-8,11-12H,4-5,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVJNFDFIAGMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of pyrazine-2-ol with piperidine under specific conditions to form the pyrazin-2-yloxy-piperidine intermediate. This intermediate is then reacted with pyridine-2-carboxylic acid chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group undergoes characteristic reactions:
-
Hydrolysis :
Acidic (HCl/H<sub>2</sub>SO<sub>4</sub>) or basic (NaOH) conditions cleave the amide bond, yielding 4-oxo-4H-chromene-2-carboxylic acid and 2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethylamine. -
Nucleophilic Substitution :
Reacts with amines or alcohols in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form modified amide derivatives.
Chromene Ring Modifications
The 4-oxo-chromene system participates in electrophilic and cycloaddition reactions:
-
Oxidation :
Treatment with KMnO<sub>4</sub> or CrO<sub>3</sub> oxidizes the chromene ring, potentially forming quinone-like structures. -
Cyclization :
Under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>), intramolecular cyclization generates fused heterocycles, leveraging the chromene’s conjugated double bonds.
Furopyridine Functionalization
The furo[2,3-c]pyridine subunit enables site-specific reactions:
Cross-Coupling Reactions
The ethyl linker facilitates cross-coupling:
-
Buchwald-Hartwig Amination :
Palladium catalysts (e.g., Pd(OAc)<sub>2</sub>) enable aryl-amine bond formation at the pyridine ring . -
Suzuki-Miyaura Coupling :
Boronic acids react with halogenated derivatives (if present) to form biaryl systems .
Biological Activity-Driven Modifications
Analog studies on furochromones reveal:
-
Anti-Inflammatory Derivatives :
Substitution at the chromene’s 8-position (e.g., iso-propyl or chloro groups) enhances mast cell degranulation inhibition . -
Antiproliferative Agents :
Reactions with cinnamic acid or chlorocarboxylic acids yield analogs with cytotoxic activity .
Experimental Considerations
Scientific Research Applications
Chemistry
This compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to undergo various chemical reactions, including:
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids |
| Reduction | Lithium aluminum hydride | Alcohols or amines |
| Substitution | Alkyl halides or acyl chlorides | Functionalized pyrazine or pyridine derivatives |
Biology
Research has indicated that (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone may act as a ligand in biochemical assays, potentially interacting with neurotransmitter receptors and modulating their activity. This interaction suggests possible applications in drug discovery and development.
Medicine
The compound has been explored for its therapeutic properties, including:
- Anti-inflammatory Activity : A study demonstrated that related compounds significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages subjected to lipopolysaccharide-induced inflammation.
- Antimicrobial Activity : In vitro assessments have shown promising antibacterial properties against clinical isolates of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations ranging from 8 to 32 µg/mL.
Industry
In industrial applications, this compound is utilized in the development of new materials and catalysts due to its unique reactivity profile.
Case Study 1: Antimicrobial Activity Assessment
A comparative study evaluated the antimicrobial efficacy of several derivatives similar to this compound. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anti-inflammatory Mechanism Investigation
Research conducted on related compounds revealed their ability to inhibit inflammatory pathways in macrophages, indicating a potential role in treating inflammatory diseases.
Summary Table of Research Findings
| Application Area | Findings |
|---|---|
| Chemistry | Serves as a building block for complex molecule synthesis |
| Biology | Potential ligand for neurotransmitter receptors |
| Medicine | Demonstrates anti-inflammatory and antimicrobial activities |
| Industry | Used in developing new materials and catalysts |
Mechanism of Action
The mechanism of action of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include kinases and G-protein coupled receptors.
Comparison with Similar Compounds
Core Heterocyclic Variations
- Piperidine vs. Piperazine Derivatives: The target compound uses a piperidine ring, while analogs like thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, ) employ a piperazine core. Pyrazine vs. Pyridine/Thiophene Substituents: The pyrazin-2-yloxy group in the target compound contrasts with thiophene (Compound 21, ) or trifluoromethylpyridine (Compound 13, ) substituents. Pyrazine’s electron-deficient nature may enhance interactions with aromatic residues in enzymes, while thiophene or CF₃ groups improve lipophilicity .
Substituent Effects
- Oxygen vs. Sulfur Linkers :
- The pyrazin-2-yloxy ether linkage in the target compound differs from sulfur-containing analogs like (3-((4-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperidine (Compound 13, ). Sulfur linkages (e.g., thioethers) are prone to oxidative metabolism, whereas ethers like the target’s may offer greater metabolic stability .
- Methanone Variations: The pyridin-2-yl methanone group is structurally distinct from 3-hydroxyphenyl (Compound 13, ) or 2-fluoro-5-hydroxyphenyl (Compound 28, ) methanone substituents. Polar groups (e.g., -OH) increase solubility but may reduce blood-brain barrier permeability, whereas pyridine balances hydrophilicity and aromaticity .
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Lipophilicity
- The target’s lower molecular weight (282 vs. 473–581 g/mol in analogs) suggests better bioavailability and CNS penetration.
- Higher retention times in analogs (e.g., 15.068 min for Compound 24) correlate with increased lipophilicity due to CF₃ or thioether groups, whereas the target’s pyrazine-ether may balance logP for optimal membrane permeability .
Biological Activity
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone is a complex organic compound that has gained attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of pyrazine-2-carboxylic acid with 4-(pyridin-2-yloxy)piperidine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), generally conducted in dichloromethane under inert conditions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing pyrazole and pyridine rings have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Studies have explored the anti-inflammatory properties of related compounds. For example, some pyrazole derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines, indicating a potential therapeutic role in inflammatory diseases . The mechanism often involves modulation of signaling pathways associated with inflammation.
Cancer Research
The compound's structural components suggest potential activity against cancer cells. Various studies have reported that similar piperidine derivatives can inhibit key enzymes involved in cancer cell proliferation, such as Na+/K(+)-ATPase and Ras oncogene activity. These findings highlight the compound's potential as an anticancer agent .
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of several pyrazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, demonstrating promising antibacterial properties .
Case Study 2: Anti-inflammatory Mechanism Investigation
In a laboratory setting, researchers investigated the anti-inflammatory effects of a related compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The study found that treatment with the compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for managing inflammatory conditions .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
